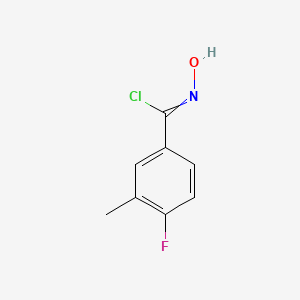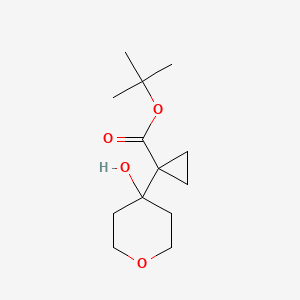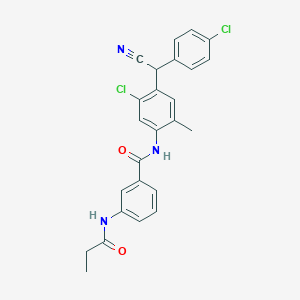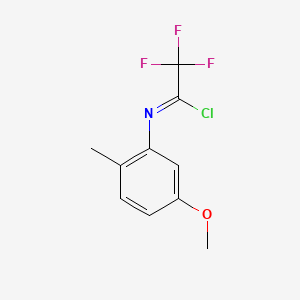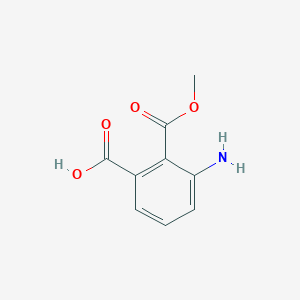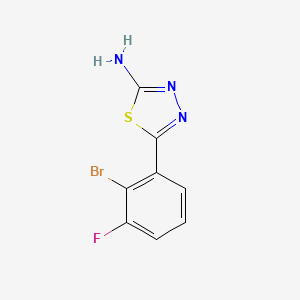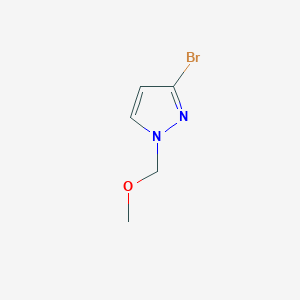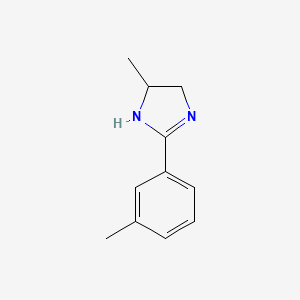![molecular formula C11H15F3O2 B13691115 9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13691115.png)
9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by its unique structural feature, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one can be achieved through various synthetic routes. Another approach involves the use of olefin metathesis reaction on a Grubbs catalyst, although this method is complex and expensive to reproduce .
Análisis De Reacciones Químicas
9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one has a wide range of scientific research applications, including:
Medicine: The compound’s unique structure and biological activities make it a valuable target for drug design and development.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of the MmpL3 protein, the compound interferes with the transport functions of this protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparación Con Compuestos Similares
9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one can be compared with other similar spirocyclic compounds, such as:
1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic scaffold but contains an additional nitrogen atom in the ring.
1,4,9-Triazaspiro[5.5]undecan-2-one: This derivative is known for its potent and selective inhibition of the METTL3 protein complex.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and biological activities compared to other spirocyclic compounds.
Propiedades
Fórmula molecular |
C11H15F3O2 |
|---|---|
Peso molecular |
236.23 g/mol |
Nombre IUPAC |
9-(trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C11H15F3O2/c12-11(13,14)8-1-4-10(5-2-8)7-9(15)3-6-16-10/h8H,1-7H2 |
Clave InChI |
CBPMMTQSXZQNCK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C(F)(F)F)CC(=O)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


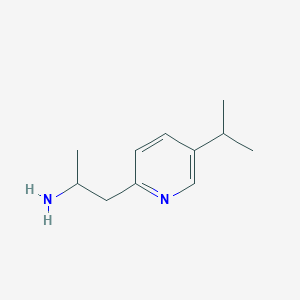
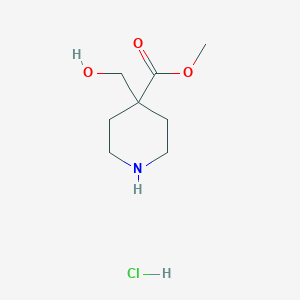
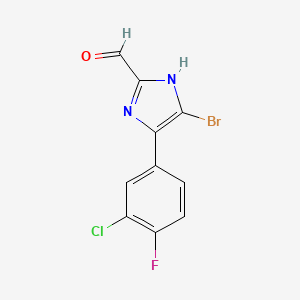
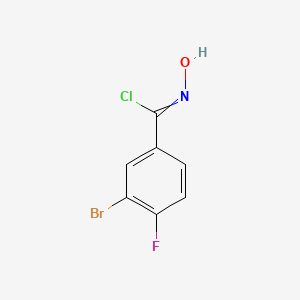
![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)
![1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13691070.png)
